molecular formula C11H17NOS B6045308 N-(1-methylbutyl)-2-(2-thienyl)acetamide

N-(1-methylbutyl)-2-(2-thienyl)acetamide

Cat. No. B6045308
M. Wt: 211.33 g/mol
InChI Key: ZXPQCEHCWKUNSL-UHFFFAOYSA-N
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Description

N-(1-methylbutyl)-2-(2-thienyl)acetamide, also known as N-methylbutyl-thiophene-2-acetamide, is a chemical compound that belongs to the class of N-acylarylalkylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

N-(1-methylbutyl)-2-(2-thienyl)acetamide modulates the activity of voltage-gated sodium channels by binding to a specific site on the channel protein. This binding results in a shift in the voltage dependence of channel activation and inactivation, which reduces the excitability of neurons. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to selectively target the Nav1.7 subtype of voltage-gated sodium channels, which are predominantly expressed in sensory neurons and play a key role in pain signaling.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have a half-life of approximately 2 hours in rats and to be metabolized by the liver.

Advantages and Limitations for Lab Experiments

N-(1-methylbutyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models and has been shown to have potential therapeutic properties. However, there are also limitations to using N-(1-methylbutyl)-2-(2-thienyl)acetamide in lab experiments. It has not been studied extensively in humans, and its safety and efficacy in humans are not well established. It also has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.

Future Directions

There are several future directions for the study of N-(1-methylbutyl)-2-(2-thienyl)acetamide. One direction is to further elucidate its mechanism of action and its effects on voltage-gated sodium channels. Another direction is to study its potential use in the treatment of neuropathic pain and epilepsy in humans. It may also be useful to study its effects on other ion channels and neurotransmitter systems. Additionally, the development of more potent and selective analogs of N-(1-methylbutyl)-2-(2-thienyl)acetamide may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-(1-methylbutyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with N-(1-methylbutyl)-2-(2-thienyl)acetamidelamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(1-methylbutyl)-2-(2-thienyl)acetamide.

Scientific Research Applications

N-(1-methylbutyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

properties

IUPAC Name

N-pentan-2-yl-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPQCEHCWKUNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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